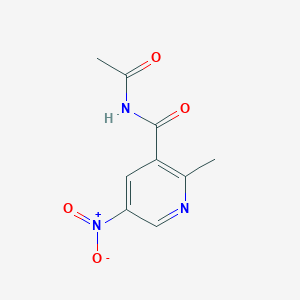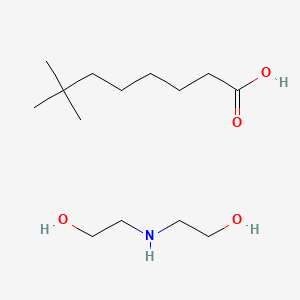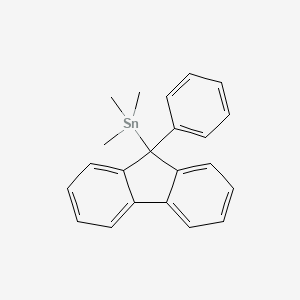
Trimethyl(9-phenyl-9H-fluoren-9-YL)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(9-phenyl-9H-fluoren-9-YL)stannane is an organotin compound with the molecular formula C22H22Sn It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a tin atom bonded to three methyl groups and a 9-phenyl-9H-fluoren-9-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(9-phenyl-9H-fluoren-9-YL)stannane typically involves the reaction of 9-phenyl-9H-fluoren-9-yl lithium with trimethyltin chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Trimethyl(9-phenyl-9H-fluoren-9-YL)stannane can undergo various chemical reactions, including:
Oxidation: The tin atom can be oxidized to form organotin oxides.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The methyl groups or the 9-phenyl-9H-fluoren-9-yl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic reagents (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the reagents used.
科学研究应用
Trimethyl(9-phenyl-9H-fluoren-9-YL)stannane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of Trimethyl(9-phenyl-9H-fluoren-9-YL)stannane involves its interaction with molecular targets, such as enzymes and receptors. The tin atom can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Trimethyl(9H-fluoren-9-yl)stannane: Similar structure but lacks the phenyl group.
Trimethyl(phenylmethyl)stannane: Contains a phenylmethyl group instead of the 9-phenyl-9H-fluoren-9-yl group.
Trimethyl(9-phenyl-9H-fluoren-9-yl)silane: Contains a silicon atom instead of tin.
Uniqueness
Trimethyl(9-phenyl-9H-fluoren-9-YL)stannane is unique due to the presence of both the 9-phenyl-9H-fluoren-9-yl group and the tin atom. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
61016-67-9 |
|---|---|
分子式 |
C22H22Sn |
分子量 |
405.1 g/mol |
IUPAC 名称 |
trimethyl-(9-phenylfluoren-9-yl)stannane |
InChI |
InChI=1S/C19H13.3CH3.Sn/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19;;;;/h1-13H;3*1H3; |
InChI 键 |
NWZHQXQUJLAFCI-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)C1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



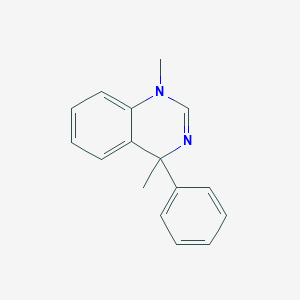
![1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]-](/img/structure/B14615118.png)

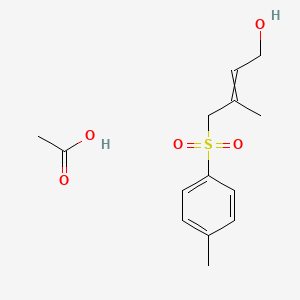

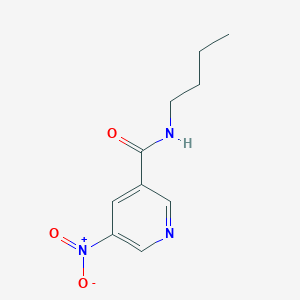
![4-Fluoro-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide](/img/structure/B14615141.png)
![[4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14615147.png)
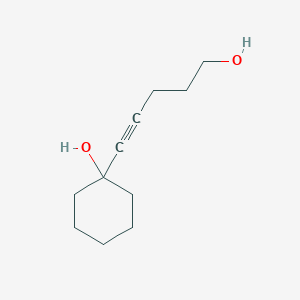
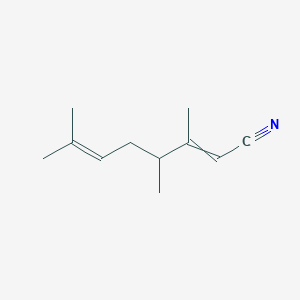
![2,2'-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14615169.png)
